molecular formula C7H13N3 B1335463 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 956758-69-3

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B1335463
M. Wt: 139.2 g/mol
InChI Key: SRHIOMAWWIRJCB-UHFFFAOYSA-N
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Description

“3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the molecular weight of 139.2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The InChI code for “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” is 1S/C7H13N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,4-5,8H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 139.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Synthesis and Characterization

  • 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine and related pyrazole derivatives have been synthesized and characterized, demonstrating their potential in the field of organic chemistry. These compounds have been studied using various analytical methods, including FT-IR, UV–visible, and NMR spectroscopy, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).

Antitumor, Antifungal, and Antibacterial Activities

  • Certain pyrazole derivatives exhibit significant biological activity, including antitumor, antifungal, and antibacterial properties. This underscores their potential as pharmacophores in the development of new therapeutic agents (Titi et al., 2020).

Catalysis in Polymerization

  • Pyrazole-based compounds have been used as catalysts in polymerization processes, such as the synthesis of poly(methylmethacrylate) (PMMA). These compounds show promise in industrial applications for producing high molecular weight polymers with narrow polydispersity indices (Shin et al., 2016), (Choi et al., 2015).

Supramolecular Chemistry

  • Pyrazole Schiff bases have been synthesized and investigated for their role in forming supramolecular architectures, such as hydrogen-bonded layers. These compounds have applications in the field of supramolecular chemistry and materials science (Feng et al., 2018).

Corrosion Inhibition

  • Bipyrazolic compounds, including those related to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, have shown effectiveness as corrosion inhibitors, particularly for iron in acidic media. This suggests their utility in protecting metals and alloys from corrosion (Chetouani et al., 2005).

Anti-inflammatory Properties

  • Certain bipyrazole derivatives have been designed as anti-inflammatory agents, demonstrating the potential of pyrazole-based compounds in medicinal chemistry and drug development (Veloso et al., 2012).

Blood Platelet Aggregation Inhibition

  • N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines, a class of pyrazole derivatives, have shown inhibitory effects on blood platelet aggregation, indicating their potential use in cardiovascular therapies (Ferroni et al., 1989).

Ligand Synthesis in Coordination Chemistry

  • Pyrazolyl compounds have been synthesized for use as ligands in coordination chemistry, forming complexes with metals like zinc. These complexes have applications in catalysis, such as the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).

properties

IUPAC Name

3-(4-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIOMAWWIRJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405827
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

CAS RN

956758-69-3
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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